tert-Butyl isoindoline-1-carboxylate hydrochloride
Description
“tert-Butyl isoindoline-1-carboxylate hydrochloride” is a unique chemical compound. It has a linear formula of C13H18O2N1Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “tert-Butyl isoindoline-1-carboxylate hydrochloride” can be represented by the SMILES stringO=C (OC (C) (C)C)C1NCC2=CC=CC=C12.Cl
. The InChI key for this compound is LAWSWFVOUWPMPD-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl isoindoline-1-carboxylate hydrochloride” are not available, it’s known that tert-Butyl indoline-1-carboxylate is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .Physical And Chemical Properties Analysis
“tert-Butyl isoindoline-1-carboxylate hydrochloride” is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available for this compound.Future Directions
As for future directions, the use of “tert-Butyl isoindoline-1-carboxylate hydrochloride” and similar compounds in research and industry could be expanded by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
properties
IUPAC Name |
tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11;/h4-7,11,14H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSWFVOUWPMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl isoindoline-1-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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